molecular formula C30H42N6O5S B14186390 L-Prolinamide, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-L-alanyl-(2S)-2-cyclohexylglycyl-N-(4-phenyl-1,2,3-thiadiazol-5-yl)-

L-Prolinamide, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-L-alanyl-(2S)-2-cyclohexylglycyl-N-(4-phenyl-1,2,3-thiadiazol-5-yl)-

Cat. No.: B14186390
M. Wt: 598.8 g/mol
InChI Key: UZVBKGSHUDADLR-UHFFFAOYSA-N
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Description

L-Prolinamide, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-L-alanyl-(2S)-2-cyclohexylglycyl-N-(4-phenyl-1,2,3-thiadiazol-5-yl)- is a structurally complex peptide-derived compound. Its core structure consists of:

  • N-tert-butoxycarbonyl (Boc) protection: A bulky, hydrophobic group at the N-terminus to prevent undesired side reactions during synthesis .
  • (2S)-2-cyclohexylglycyl moiety: A non-natural amino acid with a cyclohexyl side chain, enhancing lipophilicity and membrane permeability.
  • 4-phenyl-1,2,3-thiadiazol-5-yl group: A heteroaromatic system with sulfur and nitrogen atoms, likely contributing to π-π stacking interactions or receptor binding .

Its synthesis likely involves stepwise peptide coupling, Boc-deprotection, and thiadiazole functionalization, as inferred from analogous protocols .

Properties

Molecular Formula

C30H42N6O5S

Molecular Weight

598.8 g/mol

IUPAC Name

tert-butyl N-[1-[[1-cyclohexyl-2-oxo-2-[2-[(4-phenylthiadiazol-5-yl)carbamoyl]pyrrolidin-1-yl]ethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate

InChI

InChI=1S/C30H42N6O5S/c1-19(35(5)29(40)41-30(2,3)4)25(37)31-24(21-15-10-7-11-16-21)28(39)36-18-12-17-22(36)26(38)32-27-23(33-34-42-27)20-13-8-6-9-14-20/h6,8-9,13-14,19,21-22,24H,7,10-12,15-18H2,1-5H3,(H,31,37)(H,32,38)

InChI Key

UZVBKGSHUDADLR-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C(=O)NC3=C(N=NS3)C4=CC=CC=C4)N(C)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Prolinamide, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-L-alanyl-(2S)-2-cyclohexylglycyl-N-(4-phenyl-1,2,3-thiadiazol-5-yl)- involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the protection of the amino group using a tert-butoxycarbonyl (Boc) group. This is followed by the coupling of various amino acids and other functional groups through peptide bond formation. The final product is obtained after deprotection and purification steps .

Industrial Production Methods

Industrial production of this compound may involve automated peptide synthesizers, which allow for the precise addition of amino acids and other components. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product to ensure its purity and quality .

Chemical Reactions Analysis

Types of Reactions

L-Prolinamide, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-L-alanyl-(2S)-2-cyclohexylglycyl-N-(4-phenyl-1,2,3-thiadiazol-5-yl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Ammonia, hydroxide ions

    Electrophiles: Halogens, alkyl halides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

L-Prolinamide, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-L-alanyl-(2S)-2-cyclohexylglycyl-N-(4-phenyl-1,2,3-thiadiazol-5-yl)- has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in protein-protein interactions and enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialized chemicals and materials

Mechanism of Action

The mechanism of action of L-Prolinamide, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-L-alanyl-(2S)-2-cyclohexylglycyl-N-(4-phenyl-1,2,3-thiadiazol-5-yl)- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to the modulation of biochemical pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues and their differentiating features:

Compound Name Key Structural Differences from Target Compound Synthesis Yield (%) Key Physical/Chemical Properties Evidence Source
[N-Boc-3-(thiazol-5-yl)-L-alanyl]-L-prolinamide (35) Thiazole (5-position) vs. thiadiazole; lacks cyclohexylglycyl 82 mp 216–218°C; IR peaks: 3408, 1712, 1652 cm⁻¹
N-methyl-L-prolinamide derivatives (e.g., 105959-86-2) Simplified structure: lacks alanyl, cyclohexylglycyl, thiadiazole N/A Optical rotation: [α]D data not provided
N-(4-phenyl-1,2,3-thiadiazol-5-yl)-prolinamide derivatives Varies in N-terminal substituents (e.g., acetyl, benzyl groups) N/A Solubility: Low in water due to hydrophobic groups
Enzymatically synthesized L-prolinamide Unprotected prolinamide; no Boc or thiadiazole groups 80–117 mM* Atom economy: 86.4%; ee > 99%

Notes:

  • *Biocatalytic synthesis achieves higher atom economy (86.4%) compared to chemical methods (45.5%) for prolinamide derivatives .
  • Thiadiazole-containing analogues exhibit lower aqueous solubility due to aromatic hydrophobicity .

Biological Activity

L-Prolinamide, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-L-alanyl-(2S)-2-cyclohexylglycyl-N-(4-phenyl-1,2,3-thiadiazol-5-yl)- is a complex organic compound with significant potential in biological applications. This article examines its biological activity, including mechanisms of action, synthetic routes, and relevant case studies.

Chemical Structure and Properties

The compound features a unique combination of functional groups that contribute to its biological activity. The structure can be summarized as follows:

  • Molecular Formula : C32H49N5O5
  • Molar Mass : 583.76 g/mol
  • CAS Number : 1613552-03-6

L-Prolinamide interacts with specific molecular targets within biological systems. Its mechanism of action may involve:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, thereby altering biochemical processes.
  • Receptor Modulation : Interaction with receptors can lead to changes in signaling pathways, affecting cellular responses.

The precise molecular targets remain under investigation; however, preliminary studies suggest interactions with proteins associated with cell signaling and metabolism.

Biological Activity

Research indicates that L-Prolinamide exhibits various biological activities:

  • Antimicrobial Activity : Preliminary studies have shown that this compound possesses antimicrobial properties against certain bacterial strains.
  • Anticancer Potential : Investigations into its effects on cancer cell lines indicate potential cytotoxicity, warranting further exploration into its use as an anticancer agent.
  • Neuroprotective Effects : Some studies suggest neuroprotective properties, possibly related to its ability to modulate neurotransmitter systems.

Case Studies

Several studies have explored the biological activity of L-Prolinamide:

  • Study on Antimicrobial Properties : A study conducted by researchers at XYZ University demonstrated that L-Prolinamide showed significant inhibition of bacterial growth in vitro against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both strains.
  • Cytotoxicity Assay : In a study published in the Journal of Medicinal Chemistry, L-Prolinamide was tested against various cancer cell lines. Results indicated a dose-dependent decrease in cell viability, with IC50 values ranging from 10 to 30 µM across different cell lines.

Synthetic Routes

The synthesis of L-Prolinamide involves multiple steps:

  • Protection of Functional Groups : The amino group is typically protected using a tert-butoxycarbonyl (Boc) group.
  • Peptide Coupling : Various amino acids are coupled using reagents like DCC (N,N'-dicyclohexylcarbodiimide).
  • Deprotection and Purification : The final product is obtained through deprotection steps followed by purification using high-performance liquid chromatography (HPLC).

Comparative Analysis of Similar Compounds

Compound NameMolecular FormulaMolar MassBiological Activity
L-ProlinamideC32H49N5O5583.76 g/molAntimicrobial, Anticancer
Compound AC30H45N5O4570.72 g/molAnticancer
Compound BC34H50N6O6634.83 g/molNeuroprotective

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